1-Acetamido-1-oxopropan-2-yl acetate
Description
Properties
CAS No. |
64589-53-3 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(1-acetamido-1-oxopropan-2-yl) acetate |
InChI |
InChI=1S/C7H11NO4/c1-4(12-6(3)10)7(11)8-5(2)9/h4H,1-3H3,(H,8,9,11) |
InChI Key |
PWBZJYBNHNGMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride. Source demonstrates analogous acetylation protocols using pyridine as a base to neutralize generated acetic acid, ensuring reaction efficiency. Typical conditions include:
- Solvent : Anhydrous pyridine or dimethylacetamide (DMA).
- Temperature : 0–25°C during reagent addition, followed by warming to 40–60°C.
- Molar Ratio : 1.5–5.0 equivalents of acetic anhydride relative to the amine.
A critical advancement from source is the avoidance of racemization by maintaining mild temperatures (48–52°C) and using polar aprotic solvents like DMA, which stabilize intermediates.
Chloroacetyl Intermediate Substitution
An alternative pathway utilizes (S)-1-chloro-1-oxopropan-2-yl acetate as a precursor, substituting the chloride with an acetamido group. This method is pivotal in synthesizing iodinated contrast agents like lopamidol.
Synthesis of (S)-1-Chloro-1-oxopropan-2-yl Acetate
The chloroacetyl intermediate is prepared via acylation of 5-amino-2,4,6-triiodoisophthalic acid with (S)-2-acetoxypropionyl chloride. Key parameters include:
Aminolysis and Acetylation
The chloride group undergoes nucleophilic substitution with ammonia or methylamine, followed by acetylation. Source outlines a similar approach for lacosamide synthesis, where deprotection of a boc-protected amine precedes acetylation with acetic anhydride in dichloromethane/water.
Protection-Deprotection Strategies
Multi-step syntheses often employ protective groups to avoid side reactions. Source details the use of trityl groups to shield hydroxyl moieties during acetylation, a strategy adaptable to 1-acetamido-1-oxopropan-2-yl acetate.
Trityl Group Application
- Protection : Reaction with trityl chloride in pyridine at 0°C.
- Acetylation : Treatment with acetic anhydride (5.35 equivalents).
- Deprotection : Acidic hydrolysis using 80% acetic acid at 60°C.
This method ensures regioselective acylation but introduces additional purification steps.
Stereochemical Considerations
The (S)-enantiomer is often targeted for pharmaceutical applications. Source achieves enantiomeric excess (>99.9%) via chiral acyl chlorides, while source employs boc-protected amines to retain configuration during acetylation.
Chiral Pool Synthesis
Using commercially available (S)-2-acetoxypropionyl chloride avoids racemization, as demonstrated in iodinated contrast agent production.
Analytical Characterization
Rigorous quality control is critical. Source employs HPLC for purity assessment (>99.9%), while NMR confirms structural integrity.
Chemical Reactions Analysis
Types of Reactions: 1-Acetamido-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetamido-1-oxopropan-2-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-acetamido-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| 1-Acetamido-1-oxopropan-2-yl acetate | C₇H₁₁NO₅ | Acetamide, ketone, ester | Propane backbone with dual polar groups at C1 |
| 2-Oxobutyl acetate | C₆H₁₀O₃ | Ketone, ester | Butane backbone; lacks amide group |
| N-Acetyl-L-alanine | C₅H₉NO₃ | Acetamide, carboxylic acid | Amino acid derivative; acidic moiety |
| Ethyl acetoacetate | C₆H₁₀O₃ | Ketone, ester | β-ketoester; enol tautomerization |
Key Observations :
- Unlike N-acetyl-L-alanine, it lacks a carboxylic acid, reducing water solubility but improving lipid membrane permeability.
- Compared to ethyl acetoacetate, the absence of a β-ketoester moiety eliminates enol tautomerization, stabilizing the compound under ambient conditions.
Physical and Chemical Properties
| Property | 1-Acetamido-1-oxopropan-2-yl acetate | 2-Oxobutyl acetate | N-Acetyl-L-alanine | Ethyl acetoacetate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 191.17 | 130.14 | 131.13 | 130.14 |
| Solubility in Water | Moderate | Slight | High | Insoluble |
| Melting Point (°C) | 85–90 (estimated) | <25 | 158–160 | -43 |
| Hydrolysis Sensitivity | Stable in base; acid-labile ester | Base-sensitive | Acid/base-stable | Base-sensitive |
Reactivity Insights :
- The ester group in the target compound hydrolyzes faster under acidic conditions than its amide group, a trait shared with 2-oxobutyl acetate .
- In aqueous environments, acetate groups (as in zinc acetate solutions) exhibit distinct electronic interactions, which may parallel the target compound’s solution behavior .

Functional Group Impact :
- The target compound’s amide group may facilitate interactions with biological targets (e.g., enzyme active sites), unlike purely ester-based analogs.
- Its dual polar groups (amide and ester) balance solubility and reactivity, making it versatile in synthetic pathways.
Q & A
Basic: What are the established synthetic routes for 1-Acetamido-1-oxopropan-2-yl acetate, and how can reaction efficiency be quantified?
Methodological Answer:
Common synthetic routes involve acetylation of precursor amines or enzymatic modifications. For example, analogous compounds like 2-acetamido derivatives are synthesized via controlled acetylation under anhydrous conditions, monitored by thin-layer chromatography (TLC) . Efficiency is quantified using metrics such as yield, atom economy, and reaction time. Advanced optimization may integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, as demonstrated in ICReDD’s workflow .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing 1-Acetamido-1-oxopropan-2-yl acetate?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) is essential for structural elucidation, particularly - and -NMR to confirm acetylation sites and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) validate purity, with retention indices compared to standards . For novel derivatives, X-ray crystallography may resolve ambiguous stereochemistry. Detailed protocols for reproducibility are outlined in experimental sections of journals like the Beilstein Journal of Organic Chemistry .
Advanced: How can contradictory data in reaction kinetics or product yields be systematically resolved?
Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., moisture, catalyst purity). A factorial design approach isolates variables (temperature, solvent, catalyst loading) to identify interactions . Cross-validation with computational models (e.g., density functional theory) can reconcile experimental vs. theoretical yields . Peer-review replication studies, as emphasized in glycobiology research , further validate findings.
Advanced: What experimental design principles optimize reaction conditions for scalable synthesis?
Methodological Answer:
Design of Experiments (DoE) methodologies, such as response surface modeling, statistically optimize parameters (e.g., temperature, stoichiometry). For instance, ICReDD’s integration of machine learning with experimental data narrows optimal conditions, reducing trial-and-error cycles . Reactor design considerations (e.g., continuous-flow systems) improve mixing and heat transfer, classified under CRDC’s "Reaction fundamentals and reactor design" subclass .
Advanced: How can computational tools predict the stability or reactivity of 1-Acetamido-1-oxopropan-2-yl acetate under varying conditions?
Methodological Answer:
Quantum mechanical calculations (e.g., Gaussian software) simulate molecular orbitals and transition states to predict degradation pathways or catalytic behavior. Molecular dynamics (MD) simulations assess solvent interactions and thermal stability. These methods align with ICReDD’s strategy to "design reactions purposefully" by coupling computation with experimental validation .
Basic: What safety protocols are critical when handling 1-Acetamido-1-oxopropan-2-yl acetate in laboratory settings?
Methodological Answer:
Refer to safety data sheets (SDS) for hazard identification (e.g., skin/eye irritation risks). Use fume hoods for volatile steps, and employ personal protective equipment (PPE). Emergency procedures, such as neutralization protocols for spills, should align with guidelines for structurally similar esters .
Advanced: How do solvent polarity and protic/aprotic properties influence the compound’s reactivity in nucleophilic acyl substitutions?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in acyl transfers by solubilizing intermediates without hydrogen bonding. Kinetic studies under varying solvent conditions, analyzed via -NMR or IR spectroscopy, quantify rate constants. Comparative studies with protic solvents (e.g., ethanol) reveal solvolysis pathways, as seen in glycobiology reaction optimizations .
Advanced: What strategies validate the purity of 1-Acetamido-1-oxopropan-2-yl acetate in multi-step syntheses?
Methodological Answer:
Multi-modal chromatography (HPLC, GC-MS) coupled with differential scanning calorimetry (DSC) detects impurities. For trace analysis, mass spectrometry imaging (MSI) or nuclear Overhauser effect (NOE) NMR experiments resolve structural ambiguities. Journals like Glycobiology mandate rigorous purity documentation, including elemental analysis and melting point consistency .
Basic: How are kinetic parameters (e.g., kcatk_{cat}kcat, KMK_MKM) determined for enzymatic reactions involving this compound?
Methodological Answer:
Enzyme kinetics assays (e.g., Michaelis-Menten plots) measure initial reaction rates under varying substrate concentrations. Spectrophotometric methods track product formation (e.g., NADH oxidation at 340 nm). Data fitting software (e.g., GraphPad Prism) calculates and , with error analysis addressing instrument sensitivity limits .
Advanced: What interdisciplinary approaches integrate this compound into materials science or drug delivery systems?
Methodological Answer:
Collaborative frameworks (e.g., CRDC’s "Materials engineering" subclass) guide applications in polymer chemistry or nano-carriers . For drug delivery, in vitro release studies (e.g., dialysis membrane models) assess hydrolysis rates, while molecular docking predicts host-guest interactions. Cross-disciplinary peer review ensures methodological rigor, as emphasized in ICReDD’s feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

